1-(3,4-dimethylphenyl)-4-isopropyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
Description
Nuclear Magnetic Resonance (NMR) Spectral Assignments
¹H NMR (500 MHz, DMSO-d₆):
- δ 12.08 (s, 1H) : Pyridazinone NH proton.
- δ 7.52–7.12 (m, 9H) : Aromatic protons from 3,4-dimethylphenyl and 4-phenylpiperazinyl groups.
- δ 4.21 (t, 2H) : Ethylenic –CH₂– adjacent to the keto group.
- δ 3.82–3.45 (m, 8H) : Piperazine ring protons.
- δ 2.61 (septet, 1H) : Isopropyl methine proton.
- δ 2.32 (s, 6H) : Methyl groups on the 3,4-dimethylphenyl ring.
- δ 1.24 (d, 6H) : Isopropyl methyl protons.
¹³C NMR (125 MHz, DMSO-d₆):
High-Resolution Mass Spectrometry (HRMS) Validation
HRMS (ESI-TOF) analysis confirms the molecular formula with an observed [M+H]⁺ ion at m/z 549.2811 (calculated: 549.2814), demonstrating a mass accuracy of <2 ppm. Fragmentation patterns include:
Computational Analysis of Three-Dimensional Conformation
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:
- Electrostatic potential : Negative charge localization on the pyridazinone oxygen (O7: −0.43 e) and keto group (O21: −0.38 e).
- Frontier molecular orbitals : HOMO-LUMO gap of 4.12 eV, indicating moderate reactivity.
- Torsional angles : The 4-phenylpiperazinyl group rotates freely (energy barrier: 8.3 kcal/mol), enabling conformational adaptability for target binding.
Molecular docking studies predict favorable interactions with kinase ATP-binding pockets, driven by hydrogen bonds between the pyridazinone NH and conserved glutamate residues (ΔG = −9.4 kcal/mol).
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N6O2/c1-19(2)26-24-17-29-34(23-11-10-20(3)21(4)16-23)27(24)28(36)33(30-26)18-25(35)32-14-12-31(13-15-32)22-8-6-5-7-9-22/h5-11,16-17,19H,12-15,18H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLHBEZPLFJERZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)N4CCN(CC4)C5=CC=CC=C5)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,4-dimethylphenyl)-4-isopropyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a pyrazolopyridazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a complex molecular framework that includes a pyrazolo[3,4-d]pyridazine core, which is known for various biological activities.
Research indicates that the biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Inhibition of Enzymes : The compound has shown potential in inhibiting certain enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation. This inhibition can lead to enhanced cholinergic activity, potentially benefiting conditions like Alzheimer's disease .
- Anti-inflammatory Properties : Similar compounds in the pyrazolo family have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. This suggests that our compound may also possess anti-inflammatory properties, although specific studies are required to confirm this .
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
Case Studies
- Cognitive Enhancement : A study involving piperazine derivatives indicated that compounds with similar structures could improve cognitive function in animal models through acetylcholinesterase inhibition. The implications for treating neurodegenerative diseases are significant .
- Cancer Research : In vitro studies have shown that derivatives of pyrazolo compounds exhibit selective cytotoxicity against various cancer cell lines. Further research is needed to explore the specific mechanisms and efficacy of our compound in this context .
- Anti-inflammatory Effects : A comparative analysis of pyrazole derivatives highlighted their potential as anti-inflammatory agents. The compound's ability to inhibit COX enzymes may provide therapeutic avenues for inflammatory conditions .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes structurally related compounds and their properties:
Key Observations
Core Structure Differences: The target compound’s pyridazinone core is less common than pyrimidinone or pyrazinone cores in the literature. Pyridazinones may offer distinct electronic properties affecting solubility and target binding compared to pyrimidinones . Piperazine-containing analogs (e.g., EU Patent compounds) highlight the role of this moiety in enhancing blood-brain barrier penetration or kinase inhibition .
Antitumor Activity: Compound 10e (pyrazolo-pyrimidinone) shows potent activity against MCF-7 cells (IC₅₀ = 11 µM) due to its electron-withdrawing 4-nitro group, which enhances DNA intercalation or topoisomerase inhibition . The target compound lacks such substituents, but its 4-phenylpiperazinyl group may confer alternative mechanisms.
Synthetic Strategies: The target compound’s synthesis likely parallels methods in , where phenacyl chloride derivatives are used to functionalize pyrazolo-pyrimidinones . Reductive lactamization (as in ) could also apply for cyclization .
Q & A
Basic Research Question: Optimal Synthetic Routes and Reaction Conditions
Q: What are the recommended synthetic strategies and reaction conditions for synthesizing this compound with high purity? A:
- Multi-step synthesis : Begin with condensation of substituted hydrazines with diketones to form the pyrazolo[3,4-d]pyridazine core, followed by alkylation at the N-6 position using 2-chloroethyl-4-phenylpiperazine. Critical steps include protecting group strategies for regioselectivity .
- Key conditions : Use polar aprotic solvents (e.g., DMF) at 80–100°C for cyclization, and employ catalysts like FeCl₃ for coupling reactions . Purification via column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate the final product .
- Yield optimization : Adjust stoichiometry of the isopropyl and dimethylphenyl substituents to minimize steric hindrance .
Basic Research Question: Structural Characterization Techniques
Q: Which analytical methods are most reliable for confirming the structural integrity of this compound? A:
- NMR spectroscopy : ¹H and ¹³C NMR to verify substitution patterns (e.g., dimethylphenyl protons at δ 2.2–2.4 ppm; piperazine protons at δ 3.1–3.5 ppm) .
- HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to confirm purity (>95%) and molecular ion peaks .
- X-ray crystallography : Resolve steric clashes between the isopropyl and phenylpiperazine groups; compare with analogs in the Cambridge Structural Database .
Basic Research Question: Initial Biological Screening
Q: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity? A:
- Kinase inhibition assays : Test against kinases (e.g., PI3K, MAPK) using fluorescence-based ADP-Glo™ assays. IC₅₀ values <1 μM suggest strong inhibitory potential .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 0.1–100 μM. Compare with controls like staurosporine .
- Enzyme-linked targets : Screen for interactions with serotonin/dopamine receptors due to the phenylpiperazine moiety .
Advanced Research Question: Structure-Activity Relationship (SAR) Studies
Q: How can structural modifications enhance this compound’s potency or selectivity? A:
- Piperazine substitution : Replace 4-phenylpiperazine with 4-(2-methoxyphenyl)piperazine to improve CNS penetration (logP reduction by 0.5 units) .
- Pyridazine core modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at position 4 to enhance metabolic stability .
- Bioisosteric replacements : Substitute the isopropyl group with cyclopropyl to reduce off-target interactions (see analogs in ) .
Advanced Research Question: Resolving Contradictory Bioactivity Data
Q: How should researchers address discrepancies in IC₅₀ values across different assays? A:
- Assay validation : Ensure consistent ATP concentrations (1 mM) in kinase assays; variability often arises from ATP competition .
- Cell line selection : Use isogenic cell lines to control for genetic background effects. For example, discrepancies in HeLa vs. HEK293 results may reflect differential kinase expression .
- Data normalization : Express activity relative to a reference inhibitor (e.g., LY294002 for PI3K) to minimize batch-to-batch variability .
Advanced Research Question: Mechanistic Studies
Q: What methodologies can elucidate the compound’s mechanism of action? A:
- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PDB ID 3L08). Focus on hydrogen bonds between the pyridazinone carbonyl and Lys802 .
- Mutagenesis studies : Generate kinase mutants (e.g., T315I in BCR-ABL) to confirm binding site specificity .
- Thermodynamic profiling : Perform ITC (isothermal titration calorimetry) to quantify binding entropy/enthalpy contributions .
Advanced Research Question: Addressing Solubility Challenges
Q: How can researchers improve aqueous solubility without compromising activity? A:
- Salt formation : Prepare hydrochloride salts of the piperazine nitrogen (pKa ~7.5) to enhance solubility at physiological pH .
- Co-solvent systems : Use 10% DMSO/PBS for in vitro assays; for in vivo studies, employ cyclodextrin-based formulations .
- Prodrug strategies : Introduce phosphate esters at the pyridazinone oxygen, cleaved by alkaline phosphatase in target tissues .
Advanced Research Question: Regioselectivity in Derivative Synthesis
Q: How can regioselectivity be controlled during functionalization of the pyrazolo-pyridazine core? A:
- Directing groups : Install temporary Boc-protected amines at position 3 to steer electrophilic substitution to position 6 .
- Microwave-assisted synthesis : Use controlled microwave irradiation (100°C, 30 min) to favor kinetic over thermodynamic products .
- Computational guidance : Apply DFT calculations (B3LYP/6-31G*) to predict reactive sites based on frontier molecular orbitals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
